acetofenonas
Acetophenones are a class of organic compounds characterized by the presence of a phenyl ring fused to an acetyl group. They exhibit a wide range of physical properties, including volatility and solubility in common organic solvents such as dichloromethane and ethyl acetate. Structurally diverse, these compounds can vary significantly based on substituents attached to the benzene ring.
Acetophenones are widely used in various industries due to their versatile applications. In the pharmaceutical sector, they serve as intermediates for drug synthesis. Additionally, they find use in agrochemicals and fragrances, where their characteristic odor profiles make them valuable additives. Acetophenones also exhibit potential antioxidant properties, making them interesting candidates for further research in healthcare applications.
In the manufacturing process, acetophenones can be prepared through various synthetic routes, including condensation reactions of acetyl chloride or acetic anhydride with phenol derivatives. The purity and quality of these compounds are crucial for their successful application across different fields.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Cistifolin-methylaether | 78853-76-6 | C19H22O5 |
![]() |
isocaproylbitalin A | 1416142-99-8 | C19H24O4 |
![]() |
1-[2-(1-isobutyryloxymethyl-vinyl)-2,3-dihydro-benzofuran-5-yl]-ethanone | 29048-51-9 | C17H20O4 |
![]() |
(()-Hydroxytremetone | 6906-88-3 | C13H14O3 |
![]() |
12-Hydroxy-2,3-dihydroeuparin | 68776-42-1 | C13H14O4 |
![]() |
1-3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl-1-ethanone | 439094-73-2 | C16H13NO2 |
![]() |
1-[3-(4-FLUOROPHENYL)-2,1-BENZISOXAZOL-5-YL]-1-ETHANONE | 306978-23-4 | C15H10FNO2 |
![]() |
Bitalin A; (S)-form, Aldehyde | 70360-18-8 | C13H12O3 |
![]() |
Usenamine C | 1927900-34-2 | C20H23NO7 |
![]() |
Viscidone; (S)-form, 2'-O-(2-Methylbutanoyl) | 70855-83-3 | C18H22O5 |
Literatura Relacionada
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Fornecedores recomendados
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados